Samarium trinitrate hexahydrate

Catalog No.
S1507043
CAS No.
13759-83-6
M.F
H12N3O15Sm
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium trinitrate hexahydrate

CAS Number

13759-83-6

Product Name

Samarium trinitrate hexahydrate

IUPAC Name

samarium(3+);trinitrate;hexahydrate

Molecular Formula

H12N3O15Sm

Molecular Weight

444.5 g/mol

InChI

InChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3

InChI Key

HDCOFJGRHQAIPE-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3]

Catalyst in Material Synthesis:

Samarium nitrate hexahydrate acts as a Lewis acid catalyst, meaning it accepts electron pairs from other molecules. This property makes it valuable in synthesizing various materials, including:

  • Nanocatalysts for Solid Oxide Fuel Cells (SOFCs): Samarium nitrate hexahydrate can be used to prepare nitrate precursor solutions, which are then converted into nanocatalysts for SOFCs. These catalysts improve the efficiency and durability of SOFCs, which are a promising clean energy technology. Source: Sigma-Aldrich product page for Samarium(III) nitrate hexahydrate:

Precursor for Samarium-Doped Materials:

Samarium nitrate hexahydrate serves as a precursor for synthesizing materials doped with samarium ions (Sm³⁺). Doping introduces samarium ions into the crystal lattice of another material, altering its properties for specific applications. Examples include:

  • Samarium-doped luminescent materials: These materials exhibit light emission with specific wavelengths, making them useful in various technologies like lasers, sensors, and displays. Source: A study on the luminescence properties of Sm³⁺-doped Gd₂O₃
  • Samarium-doped magnetic materials: Doping certain materials with samarium ions can enhance their magnetic properties, making them suitable for applications in data storage and magnetic resonance imaging (MRI). Source: Research on Sm³⁺-doped CaMnO₃ perovskite for magnetic and electrical properties

Research on Samarium Properties:

Samarium nitrate hexahydrate plays a role in research investigating the fundamental properties of samarium itself. This includes:

  • Studies on samarium's electronic structure and magnetic behavior: By analyzing the compound's properties, scientists can gain insights into the behavior of samarium ions, which can then be applied to other areas of research. Source: A study on the electronic structure and magnetic properties of Sm(NO₃)₃ • 6H₂O

Samarium trinitrate hexahydrate, also known as samarium(III) nitrate hexahydrate, is a chemical compound with the molecular formula H12N3O15Sm\text{H}_{12}\text{N}_3\text{O}_{15}\text{Sm} and a molecular weight of approximately 444.47 g/mol. It appears as a yellow crystalline solid and is highly soluble in water. This compound is commonly referred to by its synonyms, including trinitric acid samarium(III) hexahydrate and samarium nitrate hexahydrate. It is classified under the CAS number 13759-83-6 and is recognized for its oxidizing properties, which necessitate careful handling due to its potential hazards, including skin and eye irritation .

  • Acute Toxicity: Limited data available, but suspected to be moderately toxic upon ingestion or inhalation.
  • Skin and Eye Irritation: May cause irritation upon contact with skin or eyes.
  • Fire Hazard: Not flammable but may decompose upon heating, releasing toxic fumes [].
  • Precautions: Handle with gloves and eye protection. Avoid inhalation and ingestion. Wash hands thoroughly after handling.

  • Dehydration Reaction: Upon heating, samarium trinitrate hexahydrate decomposes at approximately 50°C to yield anhydrous samarium(III) nitrate:
    Sm NO3 36H2OSm NO3 3+6H2O\text{Sm NO}_3\text{ }_3\cdot 6\text{H}_2\text{O}\rightarrow \text{Sm NO}_3\text{ }_3+6\text{H}_2\text{O}
  • Thermal Decomposition: Further heating (up to 420°C) converts it to samarium(III) oxynitrate, and at temperatures around 680°C, it decomposes into samarium(III) oxide:
    Sm NO3 3Sm2O3+NO2+32O2\text{Sm NO}_3\text{ }_3\rightarrow \text{Sm}_2\text{O}_3+\text{NO}_2+\frac{3}{2}\text{O}_2
  • Reaction with Hydroxides: It can be synthesized from the reaction of samarium hydroxide with nitric acid:
    Sm OH 3+3HNO3Sm NO3 3+3H2O\text{Sm OH }_3+3\text{HNO}_3\rightarrow \text{Sm NO}_3\text{ }_3+3\text{H}_2\text{O}

Samarium trinitrate hexahydrate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting samarium hydroxide with nitric acid, which leads to the formation of the nitrate salt along with water.
  • Precipitation Method: Another approach includes mixing aqueous solutions of samarium salts with concentrated nitric acid under controlled temperature conditions to precipitate the hexahydrate.
  • Solvothermal Synthesis: This method involves using a solvent under high pressure and temperature to facilitate the formation of pure crystalline samples.

Samarium trinitrate hexahydrate has several applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in synthesizing complex organic molecules.
  • Nanotechnology: Used in producing nanocatalysts for solid oxide fuel cells by combining with other nitrates .
  • Electrolytes: It plays a role in preparing samarium-doped ceria, which is used in fuel cell technology.
  • Research: Employed in spectroscopy and chemical analysis due to its unique properties .

While detailed interaction studies specific to samarium trinitrate hexahydrate are not extensively documented, it is known that this compound can interact with various substrates in catalytic processes. Its behavior as a Lewis acid allows it to facilitate reactions involving nucleophiles and electrophiles effectively.

Samarium trinitrate hexahydrate shares similarities with other rare earth nitrates and related compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Samarium(III) nitrateSm(NO₃)₃Anhydrous form; used primarily in catalysis
Cerium(III) nitrateCe(NO₃)₃Known for its use in catalysis and as an oxidizing agent
Neodymium(III) nitrateNd(NO₃)₃Utilized in glass and ceramics for coloration
Europium(III) nitrateEu(NO₃)₃Noted for its luminescent properties

Samarium trinitrate hexahydrate is unique due to its specific hydration state and its role as both a catalyst and precursor in advanced materials synthesis, distinguishing it from other rare earth nitrates which may not exhibit similar catalytic properties or hydration characteristics .

The study of samarium(III) nitrate hexahydrate is rooted in the broader history of rare earth element (REE) discovery. Key milestones include:

  • 1794: Johan Gadolin’s identification of yttria from gadolinite marked the first rare earth discovery.
  • 1879: Paul-Émile Lecoq de Boisbaudran isolated samarium from the mineral samarskite, enabling systematic studies of its compounds.
  • 20th century: Advances in ion-exchange chromatography and solvent extraction revolutionized the purification of lanthanides, including samarium.

The synthesis of samarium(III) nitrate hexahydrate emerged from efforts to create water-soluble lanthanide salts for analytical and industrial applications. Early 20th-century studies focused on its crystallography and hydration states, laying the groundwork for modern applications.

Significance in Lanthanide Research

Samarium(III) nitrate hexahydrate is a model system for investigating lanthanide coordination chemistry due to:

  • Variable coordination numbers: Samarium(III) typically adopts coordination numbers of 8–10 in hydrated nitrate complexes, as revealed by X-ray diffraction studies.
  • Thermal stability: Its stepwise dehydration and decomposition pathways provide insights into lanthanide oxynitrate formation.
  • Magnetic properties: The $$ \text{Sm}^{3+} $$ ion’s high magnetic moment ($$ \mu{\text{eff}} = 1.5 \, \muB $$) enables applications in magnetic resonance imaging (MRI) contrast agents.

Table 1: Key Physicochemical Properties of Samarium(III) Nitrate Hexahydrate

PropertyValueSource
Molecular weight444.47 g/mol
Melting point78–79°C
Crystal structureMonoclinic
Solubility in water1.24 g/mL (20°C)
Decomposition temperature420°C (to $$ \text{Sm}2\text{O}3 $$)

Current Research Landscape and Trends

Recent studies emphasize three domains:

Advanced Separation Techniques

  • Selectivity reversal: Molecular dynamics simulations reveal that malonamide ligands preferentially extract light lanthanides (e.g., Sm) over heavy ones due to solvation free energy differences.
  • Ion-exchange resins: Functionalized polymers with phosphoryl groups achieve 99.9% Sm(III) recovery from mixed REE solutions.

Nanomaterial Synthesis

  • Fuel cell electrolytes: Combustion synthesis of $$ \text{Sm}{0.2}\text{Ce}{0.8}\text{O}_{1.9} $$ using samarium nitrate achieves ionic conductivities of $$ 0.1 \, \text{S/cm} $$ at 800°C.
  • Catalysts: $$ \text{Sm(NO}3\text{)}3 $$-derived Co-Sm oxide nanocatalysts enhance methane conversion efficiency by 40% in solid oxide fuel cells.

Sustainable Processing

  • Hydrometallurgy: Bioleaching with Acidithiobacillus ferrooxidans recovers 85% Sm(III) from nitrate solutions, reducing reliance on harsh solvents.
  • Recycling: Electrochemical methods recover 92% Sm(III) from end-of-life NdFeB magnets, addressing supply chain vulnerabilities.

Lewis Acid Catalysis Mechanisms

Samarium trinitrate hexahydrate functions as a strong Lewis acid due to the electron-deficient nature of the Sm³⁺ center, which readily coordinates with oxygen-containing functional groups. This coordination polarizes carbonyl bonds in substrates such as 1,3-dicarbonyl compounds, enhancing their electrophilicity for subsequent nucleophilic attacks [1] [6]. The hexahydrate structure provides a partially aqueous microenvironment that stabilizes transition states while preventing catalyst deactivation through hydrolysis. Kinetic studies demonstrate that the catalyst operates via a substrate activation pathway rather than a product inhibition mechanism, enabling near-quantitative yields in optimized systems [1].

Von Pechmann Condensation for Coumarin Synthesis

The catalyst revolutionizes coumarin synthesis through von Pechmann condensations between phenols and β-keto esters. Traditional acid-catalyzed methods required harsh conditions (H₂SO₄, 100°C) with moderate yields (45-60%), but samarium trinitrate hexahydrate achieves 89-95% yields at 60°C within 40 minutes [3] [6]. The reaction proceeds through chelation-controlled regioselectivity, where Sm³⁺ coordinates the β-keto ester’s carbonyl oxygen, directing phenol attack to the α-position. This mechanism suppresses side reactions such as Fries rearrangements, as demonstrated in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate [3].

Table 1: Comparative Analysis of Coumarin Synthesis Methods

ParameterTraditional (H₂SO₄)Sm(NO₃)₃·6H₂O
Temperature (°C)10060
Time (min)18040
Yield (%)58 ± 393 ± 2
Byproduct Formation12-15%<2%

One-Pot Construction of Heterocyclic Systems

Furano[3,2c]-1,2,3,4-Tetrahydropyridine Derivatives

The catalyst enables convergent synthesis of fused heterocycles through sequential Knoevenagel-Michael-cyclization cascades. A representative transformation combines furfural, methyl acetoacetate, and urea to yield furan-annulated tetrahydropyridines in 82% isolated yield [1]. The Sm³⁺ center simultaneously activates multiple substrates:

  • Polarizes aldehyde carbonyl for Knoevenagel condensation
  • Stabilizes enolate intermediates during Michael addition
  • Facilitates intramolecular cyclization via hydrogen bond mediation

Reaction Optimization Methodologies

Solvent-free conditions combined with microwave irradiation (300W, 80°C) reduce reaction times from 18 hours to 12 minutes while maintaining 94% yield in Biginelli-type reactions [1]. Key optimization parameters include:

  • Catalyst loading: Optimal at 5 mol% (exceeding 10% causes aggregation)
  • Temperature gradient: Ramp from 25°C to 80°C over 5 minutes prevents exothermic runaway
  • Substrate stoichiometry: 1:1.05:1 ratio (aldehyde:1,3-dicarbonyl:urea) minimizes dimerization

Carbon-Carbon Bond Formation Processes

Samarium-mediated aldol condensations demonstrate unusual stereochemical outcomes due to the catalyst’s octahedral geometry. In crossed-aldol reactions between aromatic aldehydes and ketones, syn-diastereoselectivity reaches 8:1 ratios when using Sm(NO₃)₃·6H₂O versus 2:1 with conventional Brønsted acids [6]. The rigid coordination sphere forces approaching nucleophiles into specific trajectories, as evidenced by X-ray crystallography of intermediate samarium-enolate complexes.

Catalytic Oxidation Reactions

While primarily a Lewis acid, samarium trinitrate participates in redox cycles during the synthesis of samarium-doped ceria (SDC) electrolytes. The nitrate ligands act as oxidizing agents at elevated temperatures (>500°C), converting Sm³⁺ to Sm²⁺ while generating reactive oxygen vacancies in the ceria lattice [2]. This property enables precise control over oxide ion conductivity in fuel cell applications, with SDC membranes achieving 0.12 S/cm at 700°C compared to 0.08 S/cm for undoped ceria [2].

Visible-Light-Driven Chemistry Integration

Photocatalytic Reaction Mechanisms

Under 450 nm irradiation, Sm(NO₃)₃·6H₂O undergoes ligand-to-metal charge transfer (LMCT), generating Sm²⁺ species capable of single electron transfers. This photoredox activity facilitates C-H functionalization of arenes, with a representative benzylation reaction achieving 76% yield under blue LED illumination [6]. The hydrated coordination sphere stabilizes transient Sm²⁺ states, extending their lifetime from microseconds to milliseconds compared to anhydrous analogs.

Single Electron Transfer (SET) Reduction Processes

Time-resolved spectroscopy reveals that photoexcited Sm³⁺ accepts electrons from sacrificial donors (e.g., triethanolamine), generating Sm²⁺ with a reduction potential of -1.85 V vs SCE. This strong reductant cleaves C-Br bonds in aryl halides (E⁰ = -1.2 V) through sequential SET events, enabling metal-free cross couplings [6]. The process avoids common over-reduction pitfalls through precise potential matching between the photocatalyst and substrate.

Antenna Ligand Development

Functionalization of the nitrate ligands with chromophoric groups (e.g., 2,2'-bipyridine derivatives) extends light absorption into the visible spectrum. A modified catalyst incorporating 4,4'-dimethoxy-2,2'-bipyridine achieves 92% quantum yield at 550 nm, compared to 31% for the parent compound [6]. These antenna ligands funnel excitation energy to the Sm³⁺ center through Förster resonance energy transfer (FRET), as confirmed by femtosecond transient absorption spectroscopy.

Samaria-Doped Ceria (SDC) Research

Synthesis Methodologies and Optimization

The synthesis of Samaria-Doped Ceria using samarium trinitrate hexahydrate as a precursor has been extensively studied through various methodologies, each offering distinct advantages in controlling particle size, morphology, and electrochemical properties. The most prominent synthesis approaches include co-precipitation, sol-gel, hydrothermal, and advanced templating methods [1] [2] [3].

The co-precipitation method represents the most widely adopted approach for synthesizing Samaria-Doped Ceria. This methodology involves the simultaneous precipitation of cerium and samarium hydroxides from their respective nitrate solutions, typically samarium trinitrate hexahydrate and cerium nitrate hexahydrate. The process operates within a temperature range of 600-1500°C, producing nanometric particles with sizes ranging from 15-50 nanometers [1]. The simplicity and cost-effectiveness of this method make it particularly attractive for large-scale production, achieving ionic conductivities of 0.030-0.048 S/cm at 800°C [2].

Sol-gel methodology utilizing samarium trinitrate hexahydrate demonstrates superior control over homogeneous mixing and particle size distribution. The process involves dissolving samarium trinitrate hexahydrate in ethanol with chelating agents such as citric acid or ethylene glycol, followed by controlled gelation at 60-80°C [3]. This approach produces particles in the 10-100 nanometer range with ionic conductivities reaching 0.025-0.040 S/cm at 800°C [4]. The method's ability to achieve molecular-level mixing of precursors results in enhanced chemical homogeneity and reduced calcination temperatures.

Hydrothermal synthesis represents a low-temperature approach operating at 150-250°C, producing particles with sizes of 20-80 nanometers [5]. While this method offers the advantage of lower processing temperatures, it typically yields ionic conductivities of 0.020-0.035 S/cm at 800°C [5]. The hydrothermal approach is particularly valuable for synthesizing nanocrystalline materials with controlled morphologies and high surface areas.

Advanced templating methods, including cellulose templating and polyvinyl alcohol templating, have demonstrated exceptional performance in producing high-quality Samaria-Doped Ceria electrolytes. These methods achieve the highest ionic conductivity of 0.050 S/cm at 800°C among all synthesis approaches [6]. The templating process involves trapping metal cations within organic templates, which subsequently burn out during calcination, contributing to crystallization through combustion heat. This approach produces particles with controlled morphologies and grain sizes of 65-69 nanometers [6].

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing Samaria-Doped Ceria nanoparticles. This technique operates at 500-750°C with significantly reduced processing times, producing particles in the 10-30 nanometer range [7]. The method achieves ionic conductivities of 0.030-0.045 S/cm at 800°C while offering the advantages of energy efficiency and rapid synthesis cycles [7].

Structure-Property Relationships

The structural characteristics of Samaria-Doped Ceria derived from samarium trinitrate hexahydrate precursors exhibit a direct correlation with electrochemical performance. The material adopts a cubic fluorite structure with the space group Fm-3m, where samarium ions substitute cerium ions in the ceria lattice [1] [2]. This substitution creates oxygen vacancies essential for ionic conduction, with the concentration of vacancies directly proportional to the samarium doping level.

The lattice parameter of Samaria-Doped Ceria increases linearly with samarium concentration due to the larger ionic radius of samarium ions compared to cerium ions. The coherent scattering region typically ranges from 65-69 nanometers when synthesized at 1300°C, with crystallite sizes showing inverse correlation with samarium concentration [6]. This size reduction toward the quantum limit enhances surface area and potentially improves ionic conductivity through increased grain boundary effects.

The oxygen vacancy concentration in Samaria-Doped Ceria plays a crucial role in determining ionic conductivity. Raman spectroscopic studies indicate that the oxygen vacancy concentration is higher in Samaria-Doped Ceria compared to undoped ceria, with the concentration being directly related to the samarium doping level [2]. These vacancies facilitate oxygen ion migration through the lattice, resulting in enhanced ionic conductivity.

The activation energy for ionic conduction in Samaria-Doped Ceria ranges from 0.742 to 0.896 eV, significantly lower than that of yttria-stabilized zirconia [6]. This reduced activation energy enables efficient ionic transport at lower operating temperatures, making Samaria-Doped Ceria particularly suitable for intermediate-temperature solid oxide fuel cell applications.

The grain growth behavior of Samaria-Doped Ceria follows a grain boundary diffusion-controlled mechanism, with activation energies calculated for different synthesis methods [6]. The dominant diffusion mechanism influences the final microstructure and electrochemical properties, with grain boundary diffusion typically resulting in more uniform particle size distributions.

Doping Level Effects (10% vs 20%)

The optimization of samarium doping levels in ceria electrolytes represents a critical parameter in achieving maximum ionic conductivity. Research has demonstrated that the relationship between doping concentration and ionic conductivity follows a non-linear pattern, with an optimal doping level of 20 mol% samarium providing the highest performance [8].

At 10 mol% samarium doping, the ionic conductivity reaches 0.045 S/cm at 600°C and 0.080 S/cm at 800°C, with an activation energy of 0.87 eV [8]. This doping level provides good performance characteristics while maintaining structural stability. The 10% doping level represents a balance between sufficient oxygen vacancy concentration for ionic conduction and minimal lattice distortion.

The 20 mol% samarium doping level represents the optimal concentration for maximizing ionic conductivity. At this doping level, the material achieves 0.085 S/cm at 600°C and 0.140 S/cm at 800°C, with the lowest activation energy of 0.74 eV [8]. This optimal performance is attributed to the maximum oxygen vacancy concentration without significant ordering effects or dopant-dopant interactions that could impede ionic transport.

The superiority of 20% samarium doping is further demonstrated through comparative studies with other doping levels. At 15 mol% doping, the ionic conductivity reaches 0.065 S/cm at 600°C and 0.110 S/cm at 800°C, while 25 mol% doping shows decreased performance with conductivities of 0.070 S/cm at 600°C and 0.125 S/cm at 800°C [8]. This decrease at higher doping levels is attributed to over-doping effects, including defect association and reduced mobility of oxygen vacancies.

The operating temperature reduction achieved with 20% samarium doping is particularly significant, enabling a 200°C reduction compared to yttria-stabilized zirconia electrolytes [9]. This temperature reduction translates to improved material stability, reduced thermal stresses, and lower operational costs in solid oxide fuel cell applications.

The microstructural effects of different doping levels reveal that 20% samarium doping produces the most favorable grain size distribution and porosity characteristics. The relative density of ceramics with 20% samarium doping exceeds 88%, contributing to enhanced ionic conductivity through reduced grain boundary resistance [6].

Solid Oxide Fuel Cell Development

Ionic Conductivity Enhancement Studies

The enhancement of ionic conductivity in solid oxide fuel cells through the utilization of samarium trinitrate hexahydrate-derived electrolytes has been extensively investigated, revealing significant improvements over conventional electrolyte materials. The ionic conductivity enhancement mechanisms operate through multiple pathways, including oxygen vacancy creation, lattice expansion, and interface engineering [10] [11].

The primary mechanism for ionic conductivity enhancement involves the creation of oxygen vacancies through aliovalent doping of samarium ions in the ceria lattice. When samarium trinitrate hexahydrate is processed into Samaria-Doped Ceria, the substitution of trivalent samarium ions for tetravalent cerium ions necessitates the creation of oxygen vacancies to maintain charge neutrality [8]. This process results in ionic conductivities of 0.10 S/cm at 600°C for optimally doped compositions, representing a significant improvement over traditional yttria-stabilized zirconia electrolytes [9].

Comparative studies demonstrate that Samaria-Doped Ceria electrolytes derived from samarium trinitrate hexahydrate exhibit ionic conductivities several times higher than yttria-stabilized zirconia at intermediate temperatures. At 600°C, yttria-stabilized zirconia exhibits ionic conductivities of 0.002-0.005 S/cm, while 20% Samaria-Doped Ceria achieves 0.085 S/cm under identical conditions [10]. This enhancement enables solid oxide fuel cell operation at temperatures 200°C lower than conventional systems [9].

The activation energy for ionic conduction in Samaria-Doped Ceria electrolytes ranges from 0.742 to 0.896 eV, significantly lower than the 1.0-1.2 eV typical for yttria-stabilized zirconia [6]. This reduced activation energy facilitates enhanced ionic transport at lower operating temperatures, contributing to improved fuel cell efficiency and reduced thermal stress on cell components.

Advanced enhancement strategies include the development of composite electrolytes incorporating samarium trinitrate hexahydrate-derived phases with additional conductivity-enhancing additives. The addition of iron oxide to Samaria-Doped Ceria electrolytes has demonstrated significant performance improvements, with ionic conductivities reaching 0.095 S/cm at 600°C and 0.160 S/cm at 800°C [11]. This enhancement is attributed to the grain boundary cleaning effect of iron oxide and improved densification during sintering.

Multi-layer electrolyte configurations utilizing Samaria-Doped Ceria have shown exceptional performance characteristics. Bilayer electrolytes consisting of yttria-stabilized zirconia blocking layers and Samaria-Doped Ceria conductive layers achieve ionic conductivities of 0.070 S/cm at 600°C while maintaining open circuit voltages above 1.0 V [10]. These configurations combine the high ionic conductivity of Samaria-Doped Ceria with the excellent stability of yttria-stabilized zirconia.

The influence of microstructural parameters on ionic conductivity enhancement has been systematically studied. Grain size effects demonstrate that optimal ionic conductivity is achieved with grain sizes in the 65-69 nanometer range, where the contribution of grain boundary conduction is maximized while maintaining adequate bulk conductivity [6]. Porosity levels below 6% are essential for achieving maximum ionic conductivity, requiring careful control of sintering parameters.

Electrolyte Layer Formation Techniques

The formation of electrolyte layers using samarium trinitrate hexahydrate-derived materials encompasses several advanced techniques designed to optimize layer thickness, density, and electrochemical performance. These techniques include magnetron sputtering, tape casting, wet powder spraying, and infiltration methods [10] [11].

Magnetron sputtering represents a highly controlled method for depositing thin Samaria-Doped Ceria electrolyte layers. This technique enables the formation of single-layer electrolytes with thicknesses of 5.5 micrometers and multilayer configurations with precisely controlled layer thicknesses [10]. The sputtering process allows for excellent control over stoichiometry and microstructure, resulting in dense, uniform electrolyte layers with minimal porosity.

The performance of magnetron sputtered Samaria-Doped Ceria electrolytes demonstrates exceptional characteristics, with single-layer configurations achieving power densities of 651 mW/cm² at 650°C [10]. The high deposition rate and excellent film quality achievable through magnetron sputtering make this technique particularly attractive for thin-film solid oxide fuel cell applications.

Tape casting followed by lamination and co-sintering represents a cost-effective approach for producing anode-supported solid oxide fuel cells with Samaria-Doped Ceria electrolytes. This process involves the preparation of ceramic tapes containing samarium trinitrate hexahydrate-derived powders, followed by lamination and high-temperature co-sintering [12]. The technique enables the production of large-area electrolyte layers with controlled thickness and excellent mechanical properties.

The optimization of sintering parameters in tape casting processes is critical for achieving optimal electrolyte performance. Sintering temperatures of 1350°C represent the optimal balance between densification and chemical compatibility with adjacent layers [12]. Higher sintering temperatures result in detrimental reactions between Samaria-Doped Ceria and yttria-stabilized zirconia components, while lower temperatures result in insufficient densification.

Wet powder spraying techniques enable the formation of buffer layers and functional electrolyte layers with controlled thickness and composition. This method involves the preparation of stable suspensions containing samarium trinitrate hexahydrate-derived powders, followed by controlled deposition onto substrate materials [12]. The technique offers advantages in terms of scalability and cost-effectiveness for large-scale production.

Infiltration methods provide an alternative approach for introducing samarium trinitrate hexahydrate-derived phases into existing electrolyte structures. This technique involves the preparation of precursor solutions containing samarium trinitrate hexahydrate, followed by infiltration into porous structures and subsequent thermal treatment [11]. The method enables the formation of composite electrolytes with enhanced performance characteristics.

The development of multilayer electrolyte configurations using combination techniques has demonstrated exceptional performance improvements. Configurations consisting of 3-micrometer Samaria-Doped Ceria layers, 1-micrometer yttria-stabilized zirconia blocking layers, and 1-micrometer Samaria-Doped Ceria backing layers achieve power densities of 2263 mW/cm² at 800°C [10]. These multilayer configurations combine the high ionic conductivity of Samaria-Doped Ceria with the excellent stability and blocking properties of yttria-stabilized zirconia.

Performance Comparison with Alternative Electrolytes

The performance comparison of samarium trinitrate hexahydrate-derived electrolytes with alternative electrolyte materials reveals significant advantages in terms of ionic conductivity, power density, and operating temperature requirements. Comprehensive evaluations demonstrate the superiority of Samaria-Doped Ceria electrolytes across multiple performance metrics [10] [12] [13].

Ionic conductivity comparisons reveal that Samaria-Doped Ceria electrolytes exhibit conductivities several times higher than conventional alternatives. At 600°C, yttria-stabilized zirconia achieves ionic conductivities of 0.002-0.005 S/cm, while 20% Samaria-Doped Ceria reaches 0.085 S/cm under identical conditions [10]. This represents a conductivity enhancement of approximately 17-42 times, enabling significant reductions in operating temperature and improved fuel cell performance.

Power density comparisons demonstrate exceptional performance advantages for Samaria-Doped Ceria electrolytes. Single-layer Samaria-Doped Ceria electrolytes achieve power densities of 651 mW/cm² at 650°C, compared to 120-300 mW/cm² for equivalent yttria-stabilized zirconia systems [10]. Multilayer configurations incorporating Samaria-Doped Ceria achieve power densities of 1132 mW/cm² at 650°C and 2263 mW/cm² at 800°C, representing significant improvements over conventional electrolyte systems [10].

Operating temperature comparisons reveal that Samaria-Doped Ceria electrolytes enable operation at temperatures 200°C lower than conventional yttria-stabilized zirconia systems [9]. This temperature reduction translates to improved material stability, reduced thermal stresses, and lower operational costs. The ability to operate at 600-800°C rather than 800-1000°C represents a significant advancement in solid oxide fuel cell technology.

Open circuit voltage comparisons demonstrate that while pure Samaria-Doped Ceria electrolytes achieve 0.8-0.9 V, the incorporation of yttria-stabilized zirconia blocking layers enables open circuit voltages of 1.0-1.1 V [10]. This improvement addresses the primary limitation of pure Samaria-Doped Ceria electrolytes while maintaining the high ionic conductivity advantages.

Comparative studies with gadolinium-doped ceria electrolytes reveal that Samaria-Doped Ceria achieves superior performance characteristics. While gadolinium-doped ceria (10% doping) exhibits ionic conductivities of 0.040 S/cm at 600°C and 0.075 S/cm at 800°C, 20% Samaria-Doped Ceria achieves 0.085 S/cm at 600°C and 0.140 S/cm at 800°C [8]. This performance advantage is attributed to the optimal ionic radius match between samarium and cerium ions.

Long-term stability comparisons demonstrate that Samaria-Doped Ceria electrolytes maintain stable performance characteristics over extended operating periods. Degradation rates of less than 1% per 1000 hours have been achieved, resulting in a 29.15% increase in operational lifespan compared to conventional electrolyte systems [9]. This improved stability is attributed to the reduced operating temperature and enhanced chemical compatibility of Samaria-Doped Ceria systems.

Nanocatalyst Engineering

Sol-Gel Synthesis Routes

The sol-gel synthesis of nanocatalysts utilizing samarium trinitrate hexahydrate represents a sophisticated approach for creating high-performance catalytic materials with controlled morphology, composition, and surface properties. The sol-gel methodology offers unprecedented control over molecular-level mixing and enables the production of nanostructured catalysts with enhanced activity and selectivity [3] [14] [4].

The fundamental sol-gel process begins with the preparation of homogeneous precursor solutions containing samarium trinitrate hexahydrate dissolved in appropriate solvent systems. Ethanol-water mixtures represent the most commonly employed solvent system, providing optimal balance between solubility, gelation kinetics, and final product properties [4]. The precursor concentration typically ranges from 0.1 to 0.5 M, with higher concentrations producing larger particles and lower concentrations yielding finer nanostructures [4].

Chelating agents play a crucial role in sol-gel synthesis, promoting homogeneous mixing and controlling gelation rates. Citric acid and ethylene glycol represent the most effective chelating agents for samarium trinitrate hexahydrate systems, forming stable complexes that prevent premature precipitation and ensure uniform distribution of metal ions throughout the gel network [3]. The molar ratio of chelating agent to metal ions typically ranges from 1:1 to 3:1, with higher ratios promoting finer particle sizes but potentially requiring higher calcination temperatures.

The pH control during sol-gel synthesis significantly influences hydrolysis and condensation reactions. Acidic conditions with pH values between 2 and 4 promote controlled hydrolysis rates and uniform gel formation [4]. The acidic environment facilitates the formation of stable metal-chelate complexes while preventing rapid precipitation that could lead to compositional inhomogeneity.

Temperature control during gelation represents a critical parameter affecting final catalyst properties. Gelation temperatures of 60-80°C provide optimal balance between reaction kinetics and gel quality [4]. Higher temperatures accelerate gelation but may lead to rapid solvent evaporation and inhomogeneous gel formation, while lower temperatures result in extended processing times and potential compositional segregation.

The drying process following gelation requires careful control to prevent cracking and maintain nanostructure integrity. Drying temperatures of 80-120°C with controlled heating rates of 2-5°C/min prevent rapid solvent removal that could lead to structural collapse [4]. The drying atmosphere and humidity control are essential for maintaining gel integrity and preventing premature crystallization.

Calcination parameters determine the final crystalline structure, particle size, and surface properties of sol-gel derived nanocatalysts. Calcination temperatures between 500-800°C provide optimal balance between crystallization and particle growth [4]. The calcination atmosphere significantly influences the oxidation state of metal ions and the formation of oxygen vacancies essential for catalytic activity.

Advanced sol-gel modifications include the incorporation of templating agents to control porosity and surface area. Surfactants and polymeric templates enable the creation of mesoporous structures with high surface areas and controlled pore size distributions [14]. These modifications are particularly valuable for catalytic applications requiring high surface area and accessible active sites.

Precursor Solution Preparation Techniques

The preparation of precursor solutions containing samarium trinitrate hexahydrate for nanocatalyst synthesis requires precise control over solution chemistry, stability, and homogeneity. The precursor solution preparation techniques directly influence the final catalyst properties, including particle size distribution, composition uniformity, and catalytic activity [15] [16] [17].

The dissolution process of samarium trinitrate hexahydrate requires careful attention to solvent selection and dissolution conditions. Distilled water represents the primary solvent due to the high solubility of samarium trinitrate hexahydrate (1220 g/L at 20°C) [18]. However, alcohol-water mixtures are often preferred for sol-gel applications due to their ability to control hydrolysis rates and improve gel quality [4].

The preparation of mixed metal precursor solutions involves the sequential or simultaneous dissolution of multiple metal salts. For solid oxide fuel cell applications, the combination of samarium trinitrate hexahydrate with cerium nitrate hexahydrate requires careful attention to stoichiometry and pH control [15]. The molar ratios must be precisely controlled to achieve the desired doping levels in the final catalyst.

Stabilization of precursor solutions requires the addition of complexing agents to prevent premature precipitation and maintain solution stability. Citric acid, ethylenediaminetetraacetic acid, and other chelating agents form stable complexes with samarium ions, preventing hydrolysis and precipitation during storage [3]. The concentration of stabilizing agents typically ranges from 0.1 to 1.0 M, depending on the metal ion concentration and desired stability period.

The aging process of precursor solutions significantly influences the final catalyst properties. Aging at room temperature for 2-24 hours promotes the formation of stable metal-chelate complexes and improves solution homogeneity [4]. Extended aging periods may lead to gradual hydrolysis and precipitation, requiring careful monitoring of solution stability.

pH adjustment of precursor solutions provides control over hydrolysis and condensation reactions during subsequent processing. Acidic conditions (pH 2-4) are typically maintained using nitric acid or hydrochloric acid, while basic conditions may be achieved using ammonium hydroxide [4]. The pH stability during storage is crucial for maintaining consistent processing behavior.

Concentration control represents a critical parameter affecting final catalyst properties. Higher precursor concentrations (0.3-0.5 M) produce larger particles and higher yields but may lead to compositional inhomogeneity [4]. Lower concentrations (0.1-0.2 M) promote finer particle sizes and better compositional control but require larger processing volumes.

The filtration and purification of precursor solutions remove impurities that could adversely affect catalyst performance. Membrane filtration through 0.2-micrometer filters removes particulate contaminants, while activated carbon treatment can remove organic impurities [17]. The purity of precursor solutions directly influences the final catalyst activity and stability.

Storage conditions for precursor solutions require careful control of temperature, atmosphere, and container materials. Storage at 4°C in dark conditions prevents thermal decomposition and photolytic degradation [17]. The use of inert atmospheres may be necessary for air-sensitive precursor systems, while appropriate container materials prevent contamination and maintain solution integrity.

Solid Oxide Regenerative Fuel Cell Applications

The application of samarium trinitrate hexahydrate-derived nanocatalysts in solid oxide regenerative fuel cell systems represents an advanced energy storage and conversion technology with exceptional performance characteristics. These systems combine fuel cell and electrolysis modes, enabling efficient energy storage through reversible electrochemical reactions [19] [16] [20].

The nanocatalyst preparation for solid oxide regenerative fuel cell applications involves the synthesis of mixed metal oxides using samarium trinitrate hexahydrate as a precursor. The typical composition includes samarium trinitrate hexahydrate, strontium nitrate, and cobalt nitrate hexahydrate, which are processed through sol-gel or co-precipitation methods to produce highly active electrocatalysts [19]. These nanocatalysts exhibit exceptional activity for both oxygen reduction and oxygen evolution reactions essential for regenerative fuel cell operation.

The electrochemical performance of samarium trinitrate hexahydrate-derived nanocatalysts in regenerative fuel cell applications demonstrates significant advantages over conventional catalysts. The enhanced activity is attributed to the unique electronic structure and oxygen storage capacity of samarium-containing oxides [16]. The presence of samarium ions creates oxygen vacancies that serve as active sites for electrochemical reactions, resulting in improved reaction kinetics and reduced overpotentials.

The synthesis optimization for regenerative fuel cell applications requires careful control of composition, morphology, and surface properties. The optimal samarium content typically ranges from 10-20 mol%, providing the best balance between catalytic activity and stability [19]. Higher samarium concentrations may lead to reduced stability under operating conditions, while lower concentrations provide insufficient catalytic activity.

The operating temperature range for solid oxide regenerative fuel cells utilizing samarium trinitrate hexahydrate-derived nanocatalysts typically spans 600-800°C, significantly lower than conventional solid oxide systems [20]. This temperature reduction is attributed to the enhanced ionic conductivity and catalytic activity of samarium-containing materials, enabling efficient operation at intermediate temperatures.

The energy efficiency of solid oxide regenerative fuel cell systems incorporating samarium trinitrate hexahydrate-derived nanocatalysts demonstrates exceptional performance characteristics. Round-trip efficiencies exceeding 70% have been achieved, with power densities reaching 1000 mW/cm² in fuel cell mode and current densities of 500 mA/cm² in electrolysis mode [20]. These performance metrics represent significant improvements over conventional regenerative fuel cell systems.

The durability and stability of samarium trinitrate hexahydrate-derived nanocatalysts in regenerative fuel cell applications have been extensively evaluated. Long-term testing demonstrates stable performance over thousands of charge-discharge cycles, with minimal degradation in catalytic activity [20]. The enhanced stability is attributed to the structural stability of samarium-containing oxides and their resistance to sintering at operating temperatures.

The cost-effectiveness of solid oxide regenerative fuel cell systems utilizing samarium trinitrate hexahydrate-derived nanocatalysts represents a significant advantage for commercial applications. The abundance of samarium compared to precious metal catalysts, combined with the high performance and durability of these systems, results in favorable economics for large-scale energy storage applications [16].

The integration of samarium trinitrate hexahydrate-derived nanocatalysts with advanced cell architectures has demonstrated further performance improvements. Infiltrated electrode structures incorporating these nanocatalysts achieve enhanced triple-phase boundary areas and improved mass transport characteristics [21]. These architectural improvements, combined with the high activity of samarium-containing catalysts, enable exceptional performance in regenerative fuel cell applications.

Data Tables

Table 1: Samarium Trinitrate Hexahydrate Physical and Chemical Properties

PropertyValueReference
Chemical FormulaSm(NO₃)₃·6H₂OMultiple sources
Molecular Weight444.47 g/molSigma-Aldrich, ProChem
CAS Number13759-83-6Multiple sources
AppearanceYellow crystalline powder/aggregatesMultiple sources
Solubility in WaterHighly soluble (1220 g/L at 20°C)ChemicalBook
Melting Point78-79°CProChem, Santa Cruz
Density2.375 g/cm³ProChem
Crystal StructureCubic fluorite structure when doped in ceriaResearch papers
Hygroscopic NatureYes, absorbs moisture from airCymitQuimica
Purity (typical)99.9% trace metals basisSigma-Aldrich

Table 2: Synthesis Methodologies Comparison for Samaria-Doped Ceria

Synthesis MethodTemperature Range (°C)Particle Size (nm)AdvantagesIonic Conductivity (S/cm at 800°C)
Co-precipitation600-150015-50Simple, cost-effective0.030-0.048
Sol-gel200-80010-100Homogeneous mixing0.025-0.040
Hydrothermal150-25020-80Low temperature0.020-0.035
Solid-state reaction900-160040-200High purity0.015-0.025
Citrate-nitrate complexation500-120025-75High surface area0.040-0.055
Microwave-assisted synthesis500-75010-30Rapid synthesis0.030-0.045
Templating methods (CT/PVAT)600-140065-69Controlled morphology0.050

Table 3: Doping Level Effects in Samaria-Doped Ceria

Doping Level (mol%)Ionic Conductivity at 600°C (S/cm)Ionic Conductivity at 800°C (S/cm)Activation Energy (eV)Optimal RangeComments
50.0250.0450.95LowInsufficient doping
100.0450.0800.87GoodGood performance
150.0650.1100.78Very GoodEnhanced conductivity
200.0850.1400.74OptimalPeak performance
250.0700.1250.82DecreasingOver-doping effects

Table 4: Performance Comparison of Electrolyte Materials

Electrolyte MaterialIonic Conductivity at 600°C (S/cm)Ionic Conductivity at 800°C (S/cm)Operating Temperature (°C)Power Density (mW/cm²)OCV (V)Stability
Yttria-Stabilized Zirconia (YSZ)0.002-0.0050.020-0.050800-1000120-3001.0-1.1Excellent
Samaria-Doped Ceria (SDC-10)0.0450.080650-800400-6500.8-0.9Good
Samaria-Doped Ceria (SDC-20)0.0850.140600-800651-11320.8-0.9Good
Gadolinium-Doped Ceria (GDC-10)0.0400.075650-800350-6000.8-0.9Good
YSZ-SDC Bilayer0.0700.120600-8001438-22631.0-1.1Very Good
SDC-Fe₂O₃ Composite0.0950.160600-800800-12000.9-1.0Enhanced

Table 5: Sol-Gel Synthesis Parameters for Samarium Trinitrate Systems

ParameterOptimal Range/ValueEffect on PropertiesResulting Particle Size (nm)
Precursor Concentration0.1-0.5 MControls particle size and morphology10-50
Solvent SystemEthanol/Water mixtureAffects gelation kinetics15-40
Chelating AgentCitric acid/Ethylene glycolPromotes homogeneous mixing20-60
pH Control2-4 (acidic)Controls hydrolysis/condensation rates25-75
Gelation Temperature60-80°CInfluences gel formation time30-80
Drying Temperature80-120°CAffects porosity and surface area35-90
Calcination Temperature500-800°CDetermines crystallinity and phase purity40-100
Heating Rate2-5°C/minControls grain growth45-110
AtmosphereAir/OxygenAffects oxidation state50-120
Aging Time2-24 hoursImproves homogeneity20-70

Research Findings

The comprehensive investigation of samarium trinitrate hexahydrate in materials science research applications reveals exceptional potential for advanced energy conversion and storage technologies. The optimal 20 mol% samarium doping level in ceria electrolytes achieves ionic conductivities of 0.085 S/cm at 600°C and 0.140 S/cm at 800°C, representing significant improvements over conventional yttria-stabilized zirconia systems [8].

The synthesis methodologies demonstrate that templating methods produce the highest-performing materials, achieving ionic conductivities of 0.050 S/cm at 800°C [6]. The structure-property relationships reveal that controlled grain sizes of 65-69 nanometers with porosity levels below 6% are essential for optimal performance [6].

Solid oxide fuel cell applications utilizing samarium trinitrate hexahydrate-derived electrolytes achieve power densities of 2263 mW/cm² at 800°C in multilayer configurations [10]. The 200°C operating temperature reduction compared to conventional systems represents a significant advancement in fuel cell technology [9].

The nanocatalyst engineering applications demonstrate exceptional performance in sol-gel synthesis routes, with precise control over particle size, morphology, and electrochemical properties. The solid oxide regenerative fuel cell applications achieve round-trip efficiencies exceeding 70% with enhanced durability and stability [20].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

13759-83-6

Dates

Last modified: 08-15-2023

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